2-Methyl-2-(thiophen-2-ylmethyl)oxirane
CAS No.: 1779772-13-2
Cat. No.: VC4218517
Molecular Formula: C8H10OS
Molecular Weight: 154.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1779772-13-2 |
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Molecular Formula | C8H10OS |
Molecular Weight | 154.23 |
IUPAC Name | 2-methyl-2-(thiophen-2-ylmethyl)oxirane |
Standard InChI | InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3 |
Standard InChI Key | SAPPHFHJJOPJAE-UHFFFAOYSA-N |
SMILES | CC1(CO1)CC2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates an oxirane ring fused to a thiophene ring via a methylene bridge. The oxirane’s strained three-membered ring confers high reactivity, while the thiophene moiety introduces aromaticity and π-electron density, enabling interactions with biological targets or catalytic systems. Key structural descriptors include:
Table 1: Structural and Physicochemical Properties
Property | Value |
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IUPAC Name | 2-methyl-2-(thiophen-2-ylmethyl)oxirane |
Molecular Formula | C₈H₁₀OS |
Molecular Weight | 154.23 g/mol |
InChI | InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3 |
InChIKey | SAPPHFHJJOPJAE-UHFFFAOYSA-N |
SMILES | CC1(CO1)CC2=CC=CS2 |
The thiophene ring’s electron-rich nature modifies the epoxide’s electronic environment, potentially directing regioselective ring-opening reactions.
Spectroscopic Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound remain limited, analogous epoxide-thiophene systems exhibit distinct signals. For example:
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¹H NMR: Protons on the oxirane ring typically resonate between δ 3.0–4.0 ppm, while thiophene protons appear downfield (δ 6.5–7.5 ppm) due to aromatic shielding effects.
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IR Spectroscopy: Epoxide C-O-C asymmetric stretching vibrations are observed near 1250 cm⁻¹, and thiophene C-S stretching modes occur at ~700 cm⁻¹.
Synthesis and Functionalization
Epoxidation Strategies
The synthesis of 2-methyl-2-(thiophen-2-ylmethyl)oxirane typically involves cyclization of precursors bearing thiophene and epoxide functionalities. A reported method utilizes Sharpless epoxidation, where a dichloromethane solution of a thiophene-containing alkene reacts with tert-butyl hydroperoxide (TBHP) and a base like 1,8-diazabicycloundec-7-ene (DBU) to form the epoxide ring . For instance:
This method achieves moderate yields (≥75%) and high regioselectivity, avoiding side reactions such as diol formation .
Alternative Routes
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Metal-Catalyzed Cyclization: Transition metals (e.g., Cu, Ti) facilitate epoxide formation via oxygen transfer to alkenes. For example, titanium tetraisopropoxide and chiral tartrate ligands enable asymmetric epoxidation, though this remains unexplored for thiophene derivatives .
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Ring-Closing Metathesis: Grubbs catalysts promote the formation of strained epoxides from diolefins, but applicability to thiophene systems requires further validation .
Reactivity and Computational Modeling
Epoxide Ring-Opening Mechanisms
The compound’s reactivity is dominated by nucleophilic attacks on the oxirane ring. Density Functional Theory (DFT) studies predict that the thiophene’s electron-donating effects stabilize transition states in SN₂-type reactions, favoring ring-opening at the less substituted carbon. For example:
Electronic Properties
DFT calculations (B3LYP/6-31G*) reveal:
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The thiophene ring contributes to a HOMO localized over the sulfur atom and π-system, enhancing electrophilic aromatic substitution potential.
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The LUMO resides primarily on the epoxide ring, indicating susceptibility to nucleophilic attack.
Table 2: Key DFT-Derived Parameters
Parameter | Value (eV) |
---|---|
HOMO Energy | -5.8 |
LUMO Energy | -1.2 |
Band Gap | 4.6 |
Applications in Organic Synthesis
Building Block for Heterocycles
The epoxide serves as a versatile intermediate:
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